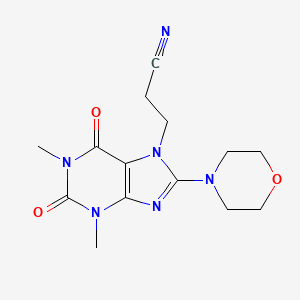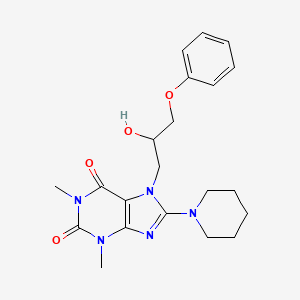
MFCD04187616
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD04187616 is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04187616 typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 2-hydroxy-3-phenoxypropyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dimethylformamide or acetonitrile, with temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
MFCD04187616 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the phenoxy group to a phenol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
MFCD04187616 has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Used in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of MFCD04187616 involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
相似化合物的比较
Similar Compounds
- **7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-{(2z)-2-[(2e)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1h-purine-2,6-dione
- **2-Hydroxy-3-phenoxypropyl acrylate
Uniqueness
MFCD04187616 is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-23-18-17(19(28)24(2)21(23)29)26(20(22-18)25-11-7-4-8-12-25)13-15(27)14-30-16-9-5-3-6-10-16/h3,5-6,9-10,15,27H,4,7-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMLCAVEMGOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(COC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-Fluoro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B7773680.png)
![1-(2,4-Dichlorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B7773687.png)
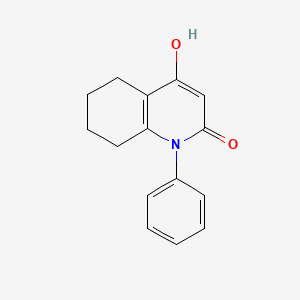
![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773693.png)
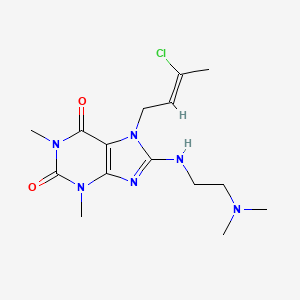
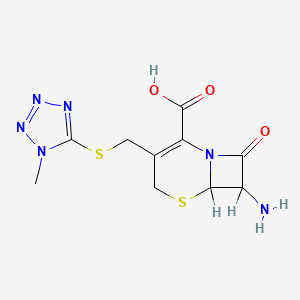
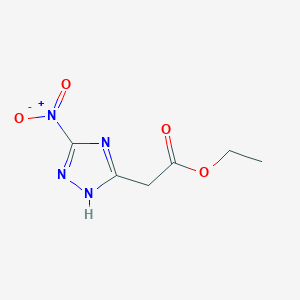
![7-[(Z)-3-chlorobut-2-enyl]-8-(3-imidazol-1-ylpropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B7773728.png)

![7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773747.png)
![3-benzyltriazolo[4,5-d]pyrimidin-7-ol](/img/structure/B7773760.png)
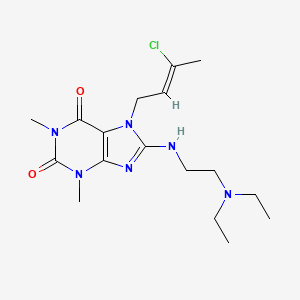
![methyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate](/img/structure/B7773774.png)
